molecular formula C5H3ClN4 B3024739 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 68774-77-6

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B3024739
CAS No.: 68774-77-6
M. Wt: 154.56 g/mol
InChI Key: VKZJRJVVFDDJKP-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol . It is characterized by a fused ring system consisting of a triazole and a pyrazine ring, with a chlorine atom attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 2-chloropyrazine with hydrazine hydrate under controlled conditions. The reaction is carried out in ethanol at a temperature of around 58°C. The mixture is then cooled, and the pH is adjusted using sodium hydroxide. The product is extracted using methylene dichloride and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrazines, which may have enhanced biological activity .

Scientific Research Applications

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its ability to serve as a versatile building block for the synthesis of various biologically active molecules makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZJRJVVFDDJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503331
Record name 8-Chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68774-77-6
Record name 8-Chloro-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68774-77-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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Synthesis routes and methods

Procedure details

A mixture of 1-(3-chloropyrazin-2-yl)hydrazine (0.90 g, 62 mmol), triethyl orthoformate (2.3 mL), 14 mmol), and dry xylene (15 mL) was refluxed with stirring for 2 h. The mixture was brought to RT, diethyl ether was added and the suspension was filtered. The solid collected was washed with diethyl ether to afford 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (0.60 g, 62% yield). MS m/z: 155.0 (M+1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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